The compound is cataloged under the CAS number 92646-82-7. It belongs to a broader class of organic compounds known as sulfonamides, which play crucial roles in pharmaceuticals, particularly as antibiotics and diuretics. The unique structure of N-ethyl-N,1-diphenylmethanesulfonamide allows it to interact with biological systems, making it a subject of interest in medicinal chemistry.
The synthesis of N-ethyl-N,1-diphenylmethanesulfonamide typically involves the reaction of N-ethyl aniline with diphenylmethanesulfonyl chloride. The general procedure includes:
The yield and purity of the final product can be optimized by adjusting reaction times and temperatures, as well as by employing purification techniques such as column chromatography.
N-ethyl-N,1-diphenylmethanesulfonamide possesses a complex structure characterized by:
CCN(C(C1=CC=CC=C1)(C2=CC=CC=C2))S(=O)(=O)
.InChI=1S/C15H17NO2S/c1-17(16)15(18)14-9-5-3-7-12(14)10-6-4-8-13(11-10)18/h3-11,17H,1-2H3
.This structure indicates that N-ethyl-N,1-diphenylmethanesulfonamide has significant steric hindrance due to its bulky diphenyl groups.
N-ethyl-N,1-diphenylmethanesulfonamide can participate in various chemical reactions typical of sulfonamides:
These reactions are essential for understanding its behavior in biological systems and potential modifications for enhanced activity.
The mechanism of action of N-ethyl-N,1-diphenylmethanesulfonamide is primarily related to its interaction with biological targets:
Understanding these mechanisms is crucial for developing derivatives with improved therapeutic profiles.
N-ethyl-N,1-diphenylmethanesulfonamide exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
N-ethyl-N,1-diphenylmethanesulfonamide finds applications across various scientific domains:
Its versatility makes it a valuable compound in both research and industrial applications, highlighting the importance of continued study into its properties and potential uses.
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 33227-10-0